molecular formula C7H12F3NO2S B13579184 3-(Ethylsulfanyl)azetidine,trifluoroaceticacid CAS No. 2803856-92-8

3-(Ethylsulfanyl)azetidine,trifluoroaceticacid

Cat. No.: B13579184
CAS No.: 2803856-92-8
M. Wt: 231.24 g/mol
InChI Key: CBQQHACTAHKMFE-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)azetidine, trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid. Azetidine is a four-membered nitrogen-containing heterocycle, known for its strained ring structure and reactivity. Trifluoroacetic acid is a strong organic acid with the chemical formula CF₃COOH, widely used in organic synthesis and as a solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the ethylsulfanyl group. One common method is the cyclization of suitable precursors under basic or acidic conditions. For example, the reaction of 1,3-dihalopropanes with primary amines can yield azetidines .

Industrial Production Methods

Industrial production of 3-(Ethylsulfanyl)azetidine, trifluoroacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)azetidine, trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Primary amines, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Functionalized azetidines

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)azetidine, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The strained ring structure of azetidine allows it to act as a reactive intermediate in various biochemical pathways. The trifluoroacetic acid moiety enhances the compound’s solubility and stability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethylsulfanyl)azetidine, trifluoroacetic acid is unique due to the presence of both the ethylsulfanyl group and the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

2803856-92-8

Molecular Formula

C7H12F3NO2S

Molecular Weight

231.24 g/mol

IUPAC Name

3-ethylsulfanylazetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H11NS.C2HF3O2/c1-2-7-5-3-6-4-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7)

InChI Key

CBQQHACTAHKMFE-UHFFFAOYSA-N

Canonical SMILES

CCSC1CNC1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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